molecular formula C6H20Cl2N2O3 B1396978 [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate CAS No. 1452488-41-3

[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate

Cat. No.: B1396978
CAS No.: 1452488-41-3
M. Wt: 239.14 g/mol
InChI Key: FVHRQBJSMZAZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview This product is [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate, supplied as a high-purity compound (≥98%) intended for research and further manufacturing applications . The compound is a salt and hydrate form of the base molecule 2-(1,2-Oxazinan-2-yl)ethan-1-amine . With a molecular formula of C₆H₂₀Cl₂N₂O₃ and a molecular weight of 239.14 g/mol, it features a six-membered 1,2-oxazinan ring and a primary amine group, making it a valuable building block in organic synthesis and medicinal chemistry research . Handling and Safety This chemical is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for comprehensive handling instructions. The compound has a warning signal word and may cause specific hazards, so adherence to recommended precautionary statements is essential . Storage and Shipping For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . It is typically shipped at room temperature within continental parts of the US; shipping conditions may vary for other locations .

Properties

IUPAC Name

2-(oxazinan-2-yl)ethanamine;dihydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH.2H2O/c7-3-5-8-4-1-2-6-9-8;;;;/h1-7H2;2*1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHRQBJSMZAZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCN.O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate is a derivative of oxazinan compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate can be described as follows:

  • Molecular Formula : C₅H₁₂Cl₂N₂O
  • Molecular Weight : 195.07 g/mol
  • Functional Groups : Contains an oxazinan ring, amine group, and dihydrochloride salt form.

Anticancer Activity

Recent studies have highlighted the potential of oxazinan derivatives as anticancer agents. For instance, a related compound with a similar oxazinan structure exhibited significant cytotoxic activity against various cancer cell lines, including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer) cells. The mechanism involved tubulin inhibition and cell cycle arrest at the G2/M phase .

CompoundCell LineIC50 (μM)Mechanism
4dA27804.47Tubulin inhibition
5cMCF-752.8Cell cycle arrest
5gA2780/RCIS20.0Induces apoptosis

Antimicrobial Activity

The antimicrobial properties of oxazinan derivatives have also been investigated. Compounds similar to [2-(1,2-Oxazinan-2-yl)ethyl]amine have shown moderate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values against common pathogens like Staphylococcus aureus and Escherichia coli were reported to be in the range of 20–40 µM .

Bacterial StrainMIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70

Neuroprotective Effects

Emerging research indicates that oxazinan compounds may possess neuroprotective properties. Studies have shown that certain derivatives inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Cytotoxicity Evaluation :
    In a study evaluating the cytotoxic effects of oxazinan derivatives, several compounds were synthesized and tested against multiple cancer cell lines. The most effective compounds induced significant apoptosis and demonstrated a clear mechanism of action through tubulin polymerization inhibition .
  • Antimicrobial Testing :
    A series of oxazinan derivatives were screened for antimicrobial efficacy against clinical isolates of S. aureus and E. coli. The results indicated that while these compounds were less potent than traditional antibiotics, they still displayed notable antibacterial activity, warranting further investigation into their structure-activity relationships .
  • Neuroprotective Assessment :
    Compounds derived from oxazinan structures were subjected to AChE inhibition assays to assess their potential as neuroprotective agents. The results showed promising inhibition rates, suggesting that these compounds could be developed into therapeutic agents for neurodegenerative conditions .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₇H₁₄Cl₂N₂O, indicating that it contains two hydrochloride groups and is in a dihydrate form. The unique oxazinan structure enhances its solubility in aqueous environments, making it suitable for various applications in research and industry. The compound's reactivity allows for diverse chemical reactions that are essential for understanding its behavior in biological systems.

Pharmacological Applications
The biological activity of [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate has been demonstrated through various bioassays. It interacts with multiple biological targets, including receptors and enzymes, which is crucial for its therapeutic applications. Key findings include:

  • Dose-Dependent Effects : The biological activity is often dose-dependent, indicating the necessity for further investigation into optimal dosing regimens.
  • Potential Therapeutic Uses : The compound shows promise in treating conditions related to neurological disorders and as an antimicrobial agent due to its structural similarity to known pharmacophores .

Interaction Studies

Understanding how [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate interacts with biological macromolecules is vital for determining its therapeutic potential and safety profile. Interaction studies focus on:

  • Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action : Investigating the pathways through which the compound exerts its effects on biological systems.

Comparative Analysis with Related Compounds

The following table compares [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1-(2-Aminoethyl)piperidinePiperidine ringKnown for analgesic properties
3-(Aminomethyl)pyridinePyridine ringExhibits neuroprotective effects
4-MethylthioanilineAniline derivativeUsed in dye synthesis
[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate Oxazinan structurePotential distinct biological activities

This comparison highlights the unique properties of [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate, particularly its oxazinan structure that may confer distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have documented various applications of this compound in drug development and therapeutic contexts:

  • Antimicrobial Activity : Research indicates that [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate exhibits significant antimicrobial properties against a range of pathogens.
  • Neuropharmacological Research : Its potential as a neuroprotective agent is under investigation, with preliminary results suggesting beneficial effects on neuronal survival under stress conditions .
  • Analytical Chemistry Applications : The compound may serve as a reference standard in analytical chemistry for identifying or quantifying similar molecules due to its unique structure and properties.

Q & A

Basic: How can the crystal structure of [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate be determined experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. Using programs like SHELXL (part of the SHELX suite), researchers can refine atomic coordinates, thermal parameters, and hydrogen bonding interactions. For hydrates, special attention is required to model water molecules and hydrogen-bonding networks. Data collection parameters (e.g., temperature, radiation wavelength) must align with the compound’s stability. For example, monoclinic systems (e.g., space group P2₁/c) often require refinement of unit cell parameters (a, b, c, β) and Z-values to confirm molecular packing .

Basic: What analytical techniques validate the purity and hydration state of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR in deuterated solvents (e.g., D₂O) confirm proton environments and amine/oxazine ring integrity. Peaks for water of hydration (~1.5–2.0 ppm in D₂O) should integrate consistently with stoichiometry .
  • HPLC : A single peak with a retention time matching reference standards (e.g., ~13 min under reverse-phase conditions) indicates purity. Mobile phases often use acidic buffers (0.1% TFA) to enhance resolution of polar amines .
  • UV-Vis : λmax near 340–345 nm (if conjugated) can corroborate structural features .

Advanced: How can conflicting data on hydration stability be resolved during synthesis?

Methodological Answer:
Hydrate stability often depends on crystallization conditions. Thermogravimetric analysis (TGA) quantifies water loss upon heating (e.g., ~2 moles of water at 100–120°C). Dynamic vapor sorption (DVS) assesses hygroscopicity under controlled humidity. If discrepancies arise (e.g., unexpected dihydrate vs. monohydrate forms), replicate crystallization in varying solvents (e.g., methanol/water vs. ethanol/water) and monitor via powder XRD to identify polymorphic transitions .

Advanced: What strategies optimize the synthesis of this compound to minimize byproducts?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield amines during oxazinan-2-yl ring formation. Deprotection with HCl/MeOH at 45–50°C yields the dihydrochloride salt while retaining hydration .
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for oxazinan-2-yl ethylamine intermediates. Post-synthesis, precipitate in cold ether to isolate crystalline product .
  • pH Control : Maintain acidic conditions (pH 3–4) to stabilize the dihydrochloride form and prevent amine oxidation .

Advanced: How can researchers investigate biological interactions of this compound (e.g., enzyme inhibition)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., PARP-1). Focus on hydrogen bonds between the oxazinan oxygen and catalytic residues .
  • In Vitro Assays : Measure IC50 via fluorescence-based NAD<sup>+</sup> depletion assays. Include controls for dihydrate stability in buffer solutions (e.g., PBS at 37°C for 24h) to ensure integrity .
  • Cellular Uptake : LC-MS quantifies intracellular concentrations after treating cell lines (e.g., HeLa), accounting for hydrochloride salt dissociation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
  • PPE : Nitrile gloves and lab coats prevent dermal exposure, as amine hydrochlorides can be sensitizing .
  • Storage : Airtight containers with desiccants (silica gel) prevent hydrate deliquescence. Store at 4°C in amber vials to limit light/heat degradation .

Advanced: How can computational methods predict physicochemical properties of this compound?

Methodological Answer:

  • Solubility : Use COSMO-RS (Conductor-like Screening Model) to estimate solubility in aqueous/organic solvents. Input partial charges from DFT-optimized structures (e.g., B3LYP/6-31G* level) .
  • pKa Prediction : Software like MarvinSketch calculates protonation states (amine groups: pKa ~8–10; hydrochloride counterions: pKa ~-1–1) .
  • LogP : Molecular dynamics simulations (e.g., GROMACS) model partitioning between octanol/water phases, critical for bioavailability studies .

Advanced: How to address discrepancies in NMR data between synthesized batches?

Methodological Answer:

  • Impurity Profiling : LC-HRMS identifies byproducts (e.g., oxidation at the oxazinan ring).
  • Variable Temperature NMR : Assess dynamic processes (e.g., ring puckering) causing signal broadening. For example, heating to 50°C may resolve splitting in 1^1H spectra .
  • Isotopic Labeling : Synthesize 15^15N-labeled analogs to clarify ambiguous amine/environment couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate
Reactant of Route 2
[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate

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